1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzotriazole ring substituted with a 5-bromo-2-ethoxybenzenesulfonyl group and a methyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves multiple steps, starting with the preparation of the key intermediate, 5-bromo-2-ethoxybenzenesulfonyl chloride. This intermediate can be synthesized by reacting 5-bromo-2-ethoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions . The final step involves the reaction of this intermediate with 5-methyl-1H-1,2,3-benzotriazole under suitable conditions to yield the desired compound.
Chemical Reactions Analysis
1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The benzotriazole ring can participate in coupling reactions with other aromatic compounds, forming new C-C bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-bromo-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
5-bromo-2-methoxybenzenesulfonyl chloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
5-bromo-2-ethoxybenzenesulfonyl chloride: This compound lacks the benzotriazole ring and methyl group, making it less complex.
1-(5-bromo-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and applications
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c1-3-22-14-7-5-11(16)9-15(14)23(20,21)19-13-6-4-10(2)8-12(13)17-18-19/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUWWFMYDSTLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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